2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Dual Enzyme Inhibition
A study by Laufer et al. (1994) delves into a related compound, showcasing its role as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This pharmacological profile suggests potential applications in treating inflammation, pain, fever, asthma, and preventing blood clots without causing gastrointestinal damage, hinting at the broader utility of pyrimidine derivatives in medicinal chemistry (Laufer, S., Tries, S., Augustin, J., & Dannhardt, G., 1994).
Heterocyclic Compound Synthesis
Another research area focuses on the synthesis of heterocyclic compounds, which are crucial in drug development. Abbas et al. (2006) report on generating tetracyclic fused tetrazines and thiadiazines through specific reactions involving pyrimidine derivatives. This work underscores the compound's utility in synthesizing complex molecular structures potentially applicable in designing new pharmaceuticals (Abbas, I. M., Riyadh, S., Abdallah, M. A., & Gomha, S. M., 2006).
Molecular Docking Studies
Patel et al. (2022) conducted a study involving the synthesis of novel tetrahydropyrimidoquinolinones and their evaluation through XRD, DFT, and molecular docking studies. The research suggests these compounds' potential binding efficacy in the main protease of SARS-CoV-2, indicating a possible avenue for developing antiviral agents (Patel, S. G., Vala, R. M., Patel, P. J., Upadhyay, D. B., Ramkumar, V., Gardas, R., & Patel, H., 2022).
Aldose Reductase Inhibition
Research by Ogawva et al. (1993) explores substituted dioxo-thienopyrimidin-acetic acids for their aldose reductase inhibitory activity. This enzyme plays a role in diabetic complications, and inhibitors can be therapeutic agents. The study showcases the potential of pyrimidine derivatives in developing treatments for conditions associated with diabetes (Ogawva, K., Yamawaki, I., Matsusita, Y., Nomura, N., Kador, P., & Kinoshita, J., 1993).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-19-13-11(15(23)20(2)16(19)24)14(25-8-10(21)22)18-12(17-13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYBKUNPGIKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.